molecular formula C23H21N7O6 B2416188 3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207019-47-3

3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2416188
CAS RN: 1207019-47-3
M. Wt: 491.464
InChI Key: TZPKXCJNOFMTAL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H21N7O6 and its molecular weight is 491.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Synthesis Techniques and Derivatives : The creation of derivatives similar to the compound involves complex chemical synthesis techniques. For instance, derivatives have been synthesized through reactions involving various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007). Other studies have focused on synthesizing novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, demonstrating significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Reddy et al., 2013).

Antimicrobial and Antibacterial Evaluation

Activity Against Microorganisms : The antimicrobial and antibacterial evaluations of these compounds reveal promising results. Certain derivatives have shown good to moderate activities against test microorganisms, suggesting potential for further development as antimicrobial agents (Bektaş et al., 2007; Reddy et al., 2013). This includes activity against both Gram-positive and Gram-negative bacteria, highlighting the broad-spectrum potential of these compounds.

properties

IUPAC Name

3-(4-methoxyphenyl)-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O6/c1-32-15-7-5-14(6-8-15)30-22-19(26-28-30)23(31)29(12-24-22)11-18-25-21(27-36-18)13-9-16(33-2)20(35-4)17(10-13)34-3/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKXCJNOFMTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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